REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7](O)[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1.P(Cl)(Cl)([Cl:18])=O>>[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7]([Cl:18])[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1
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Name
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Quantity
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16 g
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Type
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reactant
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Smiles
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CN(C1=NC=C(C(=N1)O)C(=O)OCC)C
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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whilst stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated to the boil for half an hour
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Type
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FILTRATION
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Details
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is then filtered hot
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Type
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CUSTOM
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Details
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the filtrate is evaporated under reduced pressure
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Type
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ADDITION
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Details
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200 g of ice are added to the oily residue
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Type
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ADDITION
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Details
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200 ml of methylene chloride are added
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Type
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ADDITION
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Details
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30% strength sodium hydroxide solution is then added
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Type
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TEMPERATURE
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Details
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whilst cooling with ice, until the pH
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Type
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CUSTOM
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Details
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Inorganic salts which have precipitated
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Type
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FILTRATION
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Details
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are then filtered off
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Type
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WASH
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Details
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rinsed with methylene chloride
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Type
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WASH
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Details
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The organic phase is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CUSTOM
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Details
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evaporated
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Name
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Type
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product
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Smiles
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CN(C1=NC=C(C(=N1)Cl)C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |